Acetylmarinobufogenin
Description
Structure
2D Structure
Properties
IUPAC Name |
[16-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O6/c1-15(27)31-17-6-9-23(2)18-7-10-24(3)20(16-4-5-22(28)30-14-16)12-21-26(24,32-21)19(18)8-11-25(23,29)13-17/h4-5,14,17-21,29H,6-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEFDRPJDZWFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CC5C4(C3CCC2(C1)O)O5)C6=COC(=O)C=C6)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960724 | |
| Record name | 3-(Acetyloxy)-5-hydroxy-14,15-epoxybufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4029-68-9 | |
| Record name | Acetylmarinobufogenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Acetyloxy)-5-hydroxy-14,15-epoxybufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Acetylmarinobufogenin S Biological Activities
Elucidation of Molecular Mechanisms of Action
The bufadienolide Acetylmarinobufogenin engages with fundamental cellular machinery, influencing transport functions and signaling pathways that are critical to cell survival and resistance to xenobiotics.
Modulation of P-glycoprotein Transport Function
This compound has been identified as a modulator of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a crucial efflux pump. iiarjournals.orgiiarjournals.orgwikipedia.org P-gp is a key player in multidrug resistance (MDR) in cancer cells, actively extruding a wide variety of structurally and functionally diverse compounds, thereby reducing their intracellular concentration and therapeutic efficacy. wikipedia.orgtreatmentactiongroup.orgcusabio.com
Research indicates that certain bufadienolides can inhibit the function of P-gp. iiarjournals.orgiiarjournals.org This inhibition is often assessed using a calcein-AM assay. Calcein-AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane. Once inside the cell, it is cleaved by intracellular esterases to the fluorescent molecule calcein (B42510), which is then trapped within the cell. However, in cells overexpressing P-gp, calcein-AM is actively pumped out before it can be converted. Inhibition of P-gp by compounds like this compound leads to an accumulation of intracellular calcein and a corresponding increase in fluorescence. iiarjournals.orgiiarjournals.org This mechanism suggests that this compound can reverse P-gp-mediated MDR by blocking the pump's ability to expel cytotoxic agents. The interaction is complex, with some models proposing multiple interaction regions within P-gp rather than a single binding site. treatmentactiongroup.org
Impact on ATP-Dependent Transporters and Cellular Efflux Systems
P-glycoprotein is a member of the large superfamily of ATP-binding cassette (ABC) transporters, which utilize the energy from ATP hydrolysis to transport substrates across cellular membranes. scielo.brnih.govmdpi.comlibretexts.org These transporters play a vital role in protecting cells from toxic substances and are involved in the absorption, distribution, and excretion of various compounds. scielo.brnih.govsolvobiotech.com The family of ABC transporters is diverse, with members like the multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP) also contributing to cellular efflux. iiarjournals.orgcusabio.com
The action of this compound on P-gp is a prime example of its impact on ATP-dependent transporters. By inhibiting P-gp, it directly interferes with an ATP-driven efflux mechanism. iiarjournals.orgnih.gov This interference can lead to increased intracellular accumulation of co-administered drugs that are substrates of P-gp, a strategy that has been explored to overcome multidrug resistance in cancer therapy. iiarjournals.orgmdpi.com The broader implications for other ABC transporters are an area of ongoing research, as many of these transporters share structural and functional similarities. biorxiv.orgyoutube.com
Interactions with Na+/K+-ATPase Isoforms
A primary molecular target for cardiotonic steroids, including bufadienolides like this compound, is the Na+/K+-ATPase. guidetopharmacology.orgresearchgate.netnih.gov This enzyme, also known as the sodium pump, is an integral membrane protein responsible for establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of virtually all animal cells. guidetopharmacology.orgnih.govfrontiersin.org This process is vital for numerous cellular functions, including nerve excitability, muscle contraction, and secondary active transport of other solutes. nih.govfrontiersin.org
The Na+/K+-ATPase is composed of α and β subunits, and multiple isoforms of the catalytic α subunit (α1, α2, α3, and α4) exist, each with distinct tissue distribution and kinetic properties. guidetopharmacology.orgnih.govfrontiersin.org For instance, the α1 isoform is ubiquitously expressed, while the α2 isoform is predominantly found in tissues like the brain, heart, and skeletal muscle. guidetopharmacology.orgnih.gov this compound, like other cardiac glycosides, is believed to bind to the extracellular surface of the α subunit, inhibiting the enzyme's hydrolytic activity. guidetopharmacology.orgmdpi.com This inhibition is often competitive with respect to extracellular potassium ions. guidetopharmacology.org The interaction can be isoform-specific, leading to different physiological responses depending on the tissue and the specific isoforms expressed. frontiersin.orgnih.gov For example, studies have shown that the interaction between the N-terminus and the first cytoplasmic loop of the α2 subunit is isoform-specific and may contribute to the unique functional regulation of this isoform. nih.gov
Investigation of Downstream Cellular Signaling Pathways
The inhibition of Na+/K+-ATPase by compounds such as this compound can trigger a cascade of downstream signaling events. nih.gov One significant consequence of Na+/K+-ATPase inhibition is an increase in intracellular sodium concentration, which in turn alters the function of the Na+/Ca2+ exchanger, leading to an elevation of intracellular calcium levels. nih.gov This rise in intracellular calcium can activate various calcium-dependent signaling pathways that influence cellular processes like proliferation, apoptosis, and gene expression. nih.gov
Furthermore, the Na+/K+-ATPase can also function as a signaling scaffold, interacting with other proteins to form signaling complexes. nih.gov For example, the interaction of the Na+/K+-ATPase with the non-receptor tyrosine kinase Src can form a functional signaling complex. nih.gov The binding of cardiotonic steroids to the Na+/K+-ATPase can activate Src, leading to the tyrosine phosphorylation of multiple downstream effector proteins and the initiation of signaling cascades, such as the Ras/Raf/MEK/ERK pathway. nih.gov These signaling events can occur independently of the ion-pumping function of the Na+/K+-ATPase. nih.gov The activation of such pathways can have profound effects on cell fate and are a key area of investigation into the anticancer mechanisms of bufadienolides. researchgate.net
In Vitro Mechanistic Research Models
To dissect the intricate molecular mechanisms of this compound, researchers employ a variety of in vitro models, primarily focusing on cultured cell lines that allow for controlled experimental conditions.
Cellular Models for Biological Activity Characterization
A range of human and other mammalian cell lines are utilized to characterize the biological activities of this compound. researchgate.net The choice of cell line is often dictated by the specific biological question being addressed.
For studying the effects on P-glycoprotein and multidrug resistance, researchers commonly use pairs of drug-sensitive parental cell lines and their multidrug-resistant counterparts that overexpress P-gp. A classic example is the human T-lymphoblastoid CCRF-CEM cell line and its P-gp-overexpressing, multidrug-resistant variant, CEM/ADR5000. iiarjournals.orgiiarjournals.org These cell lines are instrumental in demonstrating the ability of compounds like this compound to reverse P-gp-mediated drug efflux. iiarjournals.orgiiarjournals.org
To investigate the cytotoxic and anticancer properties, a panel of cancer cell lines representing different tumor types is often employed. researchgate.net For instance, the NCI-60 panel of human cancer cell lines has been used to correlate the cytotoxic activity of compounds with gene expression patterns. iiarjournals.org Specific cell lines such as the human lung carcinoma A549 cells, breast adenocarcinoma MCF-7 cells, and ovarian SKOV-3 cells have been used to determine the cytotoxic potency (IC50 values) of related bufadienolides. nih.govsynthego.com
For studying effects on the blood-brain barrier, primary cultures of porcine brain capillary endothelial cells (PBCECs) are a valuable model, as they express P-gp and form tight junctions, mimicking the in vivo barrier. iiarjournals.orgiiarjournals.org Enteroendocrine cell lines like NCI-H716, STC-1, and GLUTag are used to study hormone secretion. nih.gov The use of diverse and well-characterized cell lines is crucial for a comprehensive understanding of the multifaceted biological activities of this compound. researchgate.netallencell.org
Table 1: Examples of Cell Lines Used in this compound and Bufadienolide Research
| Cell Line | Type | Application | Reference |
|---|---|---|---|
| CCRF-CEM | Human T-lymphoblastoid leukemia (drug-sensitive) | P-glycoprotein function, cytotoxicity | iiarjournals.orgiiarjournals.org |
| CEM/ADR5000 | Human T-lymphoblastoid leukemia (P-gp overexpressing) | P-glycoprotein inhibition, multidrug resistance reversal | iiarjournals.orgiiarjournals.org |
| A549 | Human lung carcinoma | Cytotoxicity studies | nih.govsynthego.com |
| MCF-7 | Human breast adenocarcinoma | Cytotoxicity studies | nih.govresearchgate.net |
| SKOV-3 | Human ovarian adenocarcinoma | Cytotoxicity studies | nih.gov |
| PBCECs | Porcine brain capillary endothelial cells | Blood-brain barrier P-gp function | iiarjournals.orgiiarjournals.org |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Calcein-AM |
| Calcein |
| Marinobufagenin (B191785) |
| Ouabain |
| Proscillaridin |
| Resibufogenin |
Subcellular Systems for Direct Target Engagement Studies
To elucidate the direct molecular targets of this compound, researchers utilize various subcellular systems. These controlled environments allow for the investigation of interactions between the compound and specific cellular components, free from the complexity of a whole-cell system.
One powerful technique is the Cellular Thermal Shift Assay (CETSA) . nih.govresearchgate.net This method assesses the binding of a ligand (in this case, this compound) to its target protein by measuring changes in the protein's thermal stability. nih.govthno.org When a compound binds to a protein, it often stabilizes the protein's structure, making it more resistant to heat-induced denaturation. thno.org By subjecting cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble target protein, researchers can determine if direct engagement has occurred. researchgate.netthno.org For instance, an increase in the melting temperature of a specific protein in the presence of this compound would strongly suggest a direct binding interaction. thno.org This label-free approach is advantageous as it does not require modification of the compound or the target protein, thus preserving their native conformations. researchgate.netpelagobio.com
Another approach involves the use of isolated cellular organelles , such as mitochondria or chloroplasts. nih.gov By incubating these organelles with this compound, scientists can study its effects on specific organelle functions, such as respiration or photosynthesis, and identify protein targets within those compartments. Furthermore, reconstituted systems with purified proteins and lipids can be employed to dissect the compound's interaction with individual components of a signaling pathway or a membrane transport system.
Recent advancements have led to the development of techniques like Cellular Target Engagement by Accumulation of Mutant (CeTEAM) . This platform uses conditionally-stabilized drug biosensors to evaluate drug-target interactions and their subsequent phenotypic responses within a single experimental setup. biorxiv.org Such innovative methods hold promise for providing a more holistic understanding of a compound's mechanism of action at the subcellular level. biorxiv.org
Quantitative Assays for Mechanistic Parameter Assessment
Quantitative assays are indispensable for determining the specific mechanistic parameters of this compound's activity. These assays provide numerical data on the compound's potency and efficacy in modulating its biological targets.
A key assay in this context is the cytotoxicity assay , which measures the concentration of a compound required to inhibit cell growth by 50% (IC50). researchgate.netiiarjournals.org For this compound, IC50 values have been determined in various cancer cell lines. For example, in drug-sensitive parental CCRF-CEM cells, the IC50 value was found to be 12.4 ± 1.2 µM. iiarjournals.orgvulcanchem.com Such assays are crucial for comparing the potency of this compound with other compounds and for understanding its potential as an anti-cancer agent. researchgate.net
Enzyme activity assays are also vital for mechanistic studies, particularly given that bufadienolides are known to inhibit Na+/K+-ATPase. nih.gov These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor, allowing for the determination of parameters like the inhibition constant (Ki). For instance, a myeloperoxidase activity assay has been used to quantify acute intestinal inflammation in animal models, demonstrating how enzyme activity can be a quantitative measure of a biological process. nih.gov
Furthermore, calcein assays are employed to investigate the inhibition of efflux transporters like P-glycoprotein (P-gp). iiarjournals.orgiiarjournals.org P-gp is a protein that can pump drugs out of cells, leading to multidrug resistance in cancer. The calcein assay uses a fluorescent substrate that is transported by P-gp. Inhibition of P-gp by a compound like this compound results in increased intracellular fluorescence, which can be quantified to determine the compound's inhibitory activity. iiarjournals.org
The table below summarizes some of the quantitative assays used to assess the mechanistic parameters of bufadienolides, including this compound.
| Assay Type | Parameter Measured | Example Application for Bufadienolides |
| Cytotoxicity Assay | IC50 (50% inhibitory concentration) | Determining the concentration of this compound that inhibits the growth of cancer cells by half. researchgate.netiiarjournals.org |
| Enzyme Inhibition Assay | Ki (inhibition constant) | Quantifying the potency of this compound in inhibiting Na+/K+-ATPase. nih.gov |
| Calcein AM Efflux Assay | P-glycoprotein inhibition | Measuring the ability of this compound to block the P-gp transporter and reverse multidrug resistance. iiarjournals.orgiiarjournals.org |
| Caspase Activity Assay | Caspase activation | Assessing the induction of apoptosis by measuring the activity of key executioner caspases like caspase-3. vulcanchem.com |
In Vivo Mechanistic Studies in Preclinical Models
To understand the biological effects of this compound in a whole organism, researchers rely on in vivo studies using preclinical animal models. nih.gov These models allow for the investigation of complex physiological responses and pathway alterations that cannot be fully recapitulated in vitro. atlantic-bone-screen.combiocytogen.com
Animal Models for Investigating Biological Responses and Pathway Alterations
A variety of animal models are utilized to study the in vivo effects of compounds like this compound. nih.govliveonbiolabs.com The choice of model depends on the specific biological question being addressed. frontiersin.org For instance, to investigate anti-inflammatory effects, researchers might use models of chemically-induced inflammation, such as carrageenan-induced paw edema in rats. liveonbiolabs.com For cancer research, xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to assess a compound's anti-tumor efficacy. biocytogen.com
Genetically engineered mouse models are also invaluable for mechanistic studies. biocytogen.com These can include models with specific genes knocked out or humanized to better mimic human diseases and drug targets. biocytogen.com For example, to study the role of a particular signaling pathway in the response to this compound, a mouse model with a key protein in that pathway genetically altered could be used. biocytogen.complos.org
The table below provides examples of animal models that could be relevant for investigating the biological activities of this compound.
| Animal Model Type | Potential Application for this compound Research |
| Xenograft Mouse Models | To evaluate the in vivo anti-tumor activity against various human cancer cell lines. biocytogen.com |
| Carrageenan-Induced Paw Edema Rat Model | To investigate potential anti-inflammatory properties. liveonbiolabs.com |
| Spontaneously Hypertensive Rat (SHR) Model | To study the cardiovascular effects, particularly on blood pressure. |
| Genetically Modified Mouse Models | To dissect the role of specific genes and signaling pathways (e.g., Na+/K+-ATPase subunits) in the compound's mechanism of action. biocytogen.com |
Assessment of Cellular and Tissue-Level Mechanistic Responses
Following administration of this compound in animal models, researchers assess the cellular and tissue-level responses to understand its mechanism of action. nih.gov This involves collecting tissue samples for various analyses.
Histopathological analysis is a cornerstone of this assessment. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize changes in tissue architecture, cell morphology, and to identify signs of inflammation, apoptosis, or necrosis. nih.gov
Immunohistochemistry (IHC) and immunofluorescence (IF) are used to detect the expression and localization of specific proteins within the tissue. frontiersin.org For example, researchers could use IHC to examine the levels of proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3) in tumor tissues from xenograft models treated with this compound.
At the cellular level, techniques like flow cytometry can be used to analyze cell populations from tissues or blood. This allows for the quantification of different cell types and the assessment of cellular processes like cell cycle progression and apoptosis.
The coordinated response of different cell types within a tissue is also a critical area of investigation. elifesciences.org The interaction between damaged cells and their neighbors can trigger local and even systemic responses to maintain tissue homeostasis. plos.org
Pharmacodynamic Biomarker Identification for Mechanistic Insight
Pharmacodynamic (PD) biomarkers are measurable indicators that provide information about the effect of a drug on its target and the biological response of the body. wikipedia.orgmdpi.com Identifying and validating PD biomarkers is crucial for understanding a compound's mechanism of action and for guiding its clinical development. nih.govcrownbio.com
For this compound, potential PD biomarkers could include:
Target engagement markers: Measuring the occupancy of the Na+/K+-ATPase by this compound in target tissues. mdpi.com
Downstream signaling markers: Assessing changes in the phosphorylation status or expression levels of proteins in pathways affected by Na+/K+-ATPase inhibition. wikipedia.org
Efficacy markers: Monitoring changes in physiological parameters, such as blood pressure, or tumor size in response to treatment. atlasantibodies.com
Markers of cellular response: Quantifying levels of apoptosis or cell cycle arrest markers in tumor tissue.
The identification of these biomarkers often involves "omics" technologies, such as proteomics and metabolomics, to analyze changes in the profiles of proteins and metabolites in response to drug treatment. mdpi.com The table below lists some potential pharmacodynamic biomarkers for this compound.
| Biomarker Category | Potential Biomarker | Method of Measurement |
| Target Engagement | This compound-Na+/K+-ATPase complex | Mass spectrometry-based proteomics |
| Downstream Signaling | Phosphorylation of Src kinase | Western Blot, Immunohistochemistry |
| Cellular Response | Cleaved PARP in tumor tissue | Immunohistochemistry, Western Blot |
| Physiological Response | Blood pressure | Telemetry in animal models |
By integrating data from subcellular, quantitative, and in vivo studies, researchers can build a comprehensive understanding of the mechanistic underpinnings of this compound's biological activities. This knowledge is essential for its potential translation into therapeutic applications.
Biosynthetic Pathway Elucidation of Acetylmarinobufogenin
Proposed Biosynthetic Precursors and Intermediate Metabolites in Bufadienolide Synthesis
The foundational building block for the synthesis of acetylmarinobufogenin and other bufadienolides is cholesterol. ahajournals.orgnih.govresearchgate.netoup.com The biosynthetic pathway is believed to proceed through a series of modifications to the cholesterol steroid nucleus and side chain. While the complete sequence of intermediates is still under investigation, evidence points to the involvement of pregnenolone (B344588) and various hydroxylated and oxidized derivatives. ahajournals.orgfrontiersin.org
In mammalian systems, particularly the adrenal cortex, studies have shown that the biosynthesis of marinobufagenin (B191785) (the precursor to this compound) originates from cholesterol. ahajournals.orgnih.gov This process appears to be independent of the classical steroidogenic pathway that involves the cleavage of the cholesterol side chain by the enzyme P450scc to form pregnenolone. ahajournals.orgnih.gov This suggests an alternative route for bufadienolide synthesis in mammals.
In amphibians, which are a rich source of bufadienolides, cholesterol is also the established precursor. researchgate.netfrontiersin.org The pathway is thought to involve intermediates such as bile acids. frontiersin.org
The table below summarizes the key proposed precursors and intermediates in the biosynthesis of bufadienolides.
| Compound | Proposed Role | Organism/System Studied |
| Cholesterol | Primary Precursor | Mammals, Amphibians ahajournals.orgnih.govresearchgate.netoup.comfrontiersin.org |
| Pregnenolone | Potential Intermediate | Amphibians frontiersin.org |
| Bile Acids | Potential Intermediates | Amphibians frontiersin.org |
| Marinobufagenin | Direct Precursor to this compound | Not specified in provided sources |
Identification and Functional Characterization of Biosynthetic Enzymes
The enzymatic machinery responsible for converting cholesterol into this compound is a key area of research. Several enzyme families, particularly cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs), are implicated in the various oxidation and isomerization steps.
Transcriptome analysis in bufadienolide-producing organisms, such as the toad Bufo bufo gargarizans, has been instrumental in identifying candidate genes involved in the biosynthetic pathway. frontiersin.orgnih.gov By comparing gene expression levels in different tissues, researchers can pinpoint genes that are highly expressed in the venom and skin glands, where bufadienolides are synthesized and secreted. frontiersin.orgnih.gov
Studies have identified numerous unigenes predicted to be involved in the upstream terpenoid backbone biosynthesis, midstream cholesterol biosynthesis, and downstream bufadienolide biosynthesis. frontiersin.org For instance, transcripts for enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) and steroid 5β-reductase have been found to be significantly upregulated in the venom glands. nih.gov
Gene ontology (GO) enrichment analysis of proteins in toad venom has further highlighted the enrichment of categories related to catalytic activity and metabolic processes, supporting the presence of a specialized enzymatic machinery for toxin synthesis. mdpi.com
The following table provides examples of enzyme-encoding genes identified through expression profiling.
| Gene/Enzyme Family | Proposed Function in Bufadienolide Biosynthesis | Evidence from Gene Expression |
| Cytochrome P450 (CYP) enzymes | Hydroxylation and other oxidative modifications of the steroid core. sjtu.edu.cnnih.govnih.govresearchgate.net | High expression of various CYP genes in toad venom and skin glands. frontiersin.orgnih.gov |
| 3β-Hydroxysteroid dehydrogenase (3β-HSD) | Catalyzes the conversion of 3β-hydroxysteroids to 3-oxo intermediates. nih.gov | Significantly higher expression in venom glands compared to other tissues. nih.gov |
| Steroid 5β-reductase | Involved in the modification of the steroid A/B ring junction. nih.gov | Upregulated in venom glands. nih.gov |
To confirm the function of candidate enzymes identified through gene expression studies, in vitro and in vivo enzymatic assays are crucial. These assays involve expressing the enzyme of interest and testing its ability to convert a proposed substrate into the expected product.
For example, a cytochrome P450 enzyme from Bufo bufo gargarizans, BbgCYP11A1, has been identified and shown to catalyze the cleavage of the cholesterol side chain to produce pregnenolone when expressed in engineered yeast. frontiersin.orgnih.gov This provides direct evidence for its role in the early stages of the bufadienolide pathway in this organism.
Furthermore, various CYP enzymes from toads have been shown to catalyze specific hydroxylations on bufadienolide scaffolds like bufalin (B1668032) and resibufogenin, leading to a diversity of final products. sjtu.edu.cnnih.gov For instance, CYP46A35 has been identified as responsible for the 1β- and 19-hydroxylation of bufalin. sjtu.edu.cn In vitro enzymatic assays have also been used to study the metabolism of bufotalin (B190710) (a related bufadienolide) by human liver microsomes, identifying CYP3A4 and CYP3A5 as key enzymes in its 5β-hydroxylation. nih.govresearchgate.netnih.gov
The table below summarizes key findings from enzymatic activity assays.
| Enzyme | Substrate | Product | Significance |
| BbgCYP11A1 | Cholesterol | Pregnenolone | Confirms a key initial step in the amphibian bufadienolide pathway. frontiersin.orgnih.gov |
| CYP46A35 | Bufalin | 1β-hydroxy-bufalin, 19-hydroxy-bufalin | Demonstrates the role of specific CYPs in creating bufadienolide diversity. sjtu.edu.cn |
| Human CYP3A4/CYP3A5 | Bufotalin | 5β-hydroxylbufotalin | Elucidates the metabolic fate of bufadienolides in humans. nih.govresearchgate.netnih.gov |
| Short-chain dehydrogenase/reductase (HSE-1) | Bufalin | 3-epi-bufalin | Shows enzymatic basis for detoxification through epimerization. nih.gov |
Gene Expression Profiling in Producer Organisms.
Genetic and Evolutionary Perspectives of this compound Biosynthesis
The evolution of bufadienolide biosynthesis is a fascinating area of study. The genes encoding the biosynthetic enzymes are thought to have arisen through gene duplication and subsequent functional divergence. mdpi.com This is evident in the cytochrome P450 gene family, where new CYP genes in bufadienolide-producing organisms appear to have evolved novel functions compared to their ancestral counterparts involved in primary metabolism. mdpi.com
The diversity of bufadienolide structures observed in nature is a direct consequence of the evolution of this enzymatic toolkit. biorxiv.org The presence of similar compounds in both plants and animals suggests either convergent evolution of the biosynthetic pathways or horizontal gene transfer, although the former is considered more likely. researchgate.net
Biosynthetic Pathway Engineering for Heterologous Production
The complex structure of this compound and other bufadienolides makes their chemical synthesis challenging and costly. sjtu.edu.cnnih.gov Therefore, there is significant interest in developing microbial platforms for their heterologous production.
The reconstruction of the this compound biosynthetic pathway in a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli is a promising strategy for sustainable production. nih.govfrontiersin.orgescholarship.orgfrontiersin.org This involves introducing the genes encoding the necessary biosynthetic enzymes from the producer organism into the microbial chassis.
Significant progress has been made in expressing parts of steroidal biosynthetic pathways in yeast. rhhz.netfrontiersin.org For example, yeast has been successfully engineered to produce precursors like pregnenolone from cholesterol. frontiersin.org The expression of various cytochrome P450 enzymes and their reductase partners in yeast has also been achieved, which is a critical step for the hydroxylation and modification of the steroid scaffold. sjtu.edu.cnnih.govrhhz.net
Challenges in heterologous production include ensuring the correct folding and activity of the expressed enzymes, providing an adequate supply of precursors, and dealing with the potential toxicity of the final product to the microbial host. frontiersin.orgnih.gov
The following table outlines the key considerations for the heterologous production of this compound.
| Component | Description | Challenges |
| Microbial Chassis | Commonly Saccharomyces cerevisiae or Escherichia coli. nih.govfrontiersin.org | Codon usage differences, post-translational modifications, precursor availability, product toxicity. frontiersin.org |
| Biosynthetic Genes | Genes encoding CYP enzymes, HSDs, and other modifying enzymes from the native producer. | Correct functional expression, enzyme stability, and activity. |
| Precursor Supply | Engineering the host to produce sufficient cholesterol or providing it exogenously. | Efficient conversion of central metabolites to the steroid backbone. |
| Pathway Optimization | Balancing the expression levels of different enzymes to maximize flux towards the final product. | Identifying and overcoming metabolic bottlenecks. |
Design of Artificial Biosynthetic Pathways for Targeted Molecule Production.
The chemical synthesis of complex molecules like this compound is often challenging and economically unviable. An increasingly attractive alternative is the design and implementation of artificial biosynthetic pathways in microbial hosts, a key focus of synthetic biology and metabolic engineering. escholarship.orgfudutsinma.edu.ng This approach aims to harness the cell's natural metabolic processes, redirecting them towards the production of a specific target molecule. A prominent host for this purpose is the yeast Saccharomyces cerevisiae, favored for its well-understood genetics and ease of manipulation. fudutsinma.edu.ng
The core principle behind designing an artificial biosynthetic pathway is to introduce the necessary genetic machinery into a host organism that can convert a readily available precursor into the desired product. For cardiotonic steroids like this compound, the precursor is typically a sterol, such as cholesterol. researchgate.net The host organism is then engineered to express the specific enzymes required to perform the series of chemical modifications to transform the precursor into the final molecule.
A critical aspect of this design involves understanding and manipulating the host's native metabolic pathways. For instance, in yeast, the native ergosterol (B1671047) biosynthesis pathway shares intermediates with the desired steroid production pathway. nih.govresearchgate.net Therefore, engineering efforts often involve disrupting the ergosterol pathway to increase the pool of precursors available for the artificial pathway. nih.gov This redirection of metabolic flux is a cornerstone of efficient targeted molecule production. fudutsinma.edu.ng
The design process leverages a deep understanding of the enzymes involved in the natural biosynthesis of the target compound or related molecules. While the complete biosynthetic pathway of this compound is not fully elucidated, knowledge from related bufadienolides provides a roadmap. Key enzymatic steps likely include hydroxylation and the formation of the characteristic α-pyrone ring at the C17 position. sjtu.edu.cn Cytochrome P450 enzymes are known to play a crucial role in the hydroxylation of the steroid nucleus at various positions, contributing to the diversity of bufadienolides. sjtu.edu.cnnih.gov
The construction of these artificial pathways often involves the heterologous expression of genes from various organisms. For example, enzymes from toads, which naturally produce bufadienolides, can be identified and expressed in a yeast host. sjtu.edu.cnnih.gov Transcriptome and genome analysis of such organisms are powerful tools for discovering novel enzymes that can be incorporated into the artificial pathway. nih.gov
Furthermore, the efficiency of these engineered pathways can be enhanced through various strategies. These include the overexpression of rate-limiting enzymes, the knockout of competing pathways, and the optimization of fermentation conditions. fudutsinma.edu.ng The use of advanced genetic tools like CRISPR-Cas9 has greatly facilitated the process of genome editing in host organisms, allowing for precise and efficient pathway construction. fudutsinma.edu.ng
The table below outlines the key considerations and strategies in the design of artificial biosynthetic pathways for producing complex steroids.
| Strategy | Description | Key Considerations |
| Host Selection | Choosing a suitable microbial host for production. | Genetic tractability, robustness in industrial settings, availability of genetic tools. Saccharomyces cerevisiae is a common choice. fudutsinma.edu.ng |
| Precursor Supply | Ensuring an adequate supply of the starting material for the pathway. | Engineering the host's metabolism to overproduce the precursor or providing it exogenously. For steroids, this often involves manipulating the sterol biosynthesis pathway. nih.govnih.gov |
| Enzyme Selection and Expression | Identifying and introducing the genes for the enzymes that catalyze the desired reactions. | Sourcing enzymes from different organisms (heterologous expression), codon optimization for the host, and ensuring proper protein folding and activity. sjtu.edu.cnnih.gov |
| Pathway Optimization | Improving the efficiency and yield of the pathway. | Overexpressing rate-limiting enzymes, knocking out competing metabolic pathways, and balancing the expression of pathway enzymes. fudutsinma.edu.ng |
| Process Engineering | Optimizing the conditions under which the engineered organism is grown. | Fermentation conditions such as temperature, pH, and nutrient feed can significantly impact product yield. |
The design of artificial biosynthetic pathways represents a powerful and promising approach for the sustainable and scalable production of valuable and complex molecules like this compound. This field continues to advance with the discovery of new enzymes and the development of more sophisticated genetic engineering tools.
Synthetic Methodologies and Analogue Development in Acetylmarinobufogenin Research
Strategies for Total Synthesis of Acetylmarinobufogenin
The total synthesis of a complex natural product like this compound presents a formidable challenge to synthetic organic chemists. nih.govepfl.ch It requires the precise construction of a steroidal backbone with specific stereochemistry at multiple chiral centers and the installation of the characteristic α-pyrone lactone ring. While a published total synthesis specifically targeting this compound is not readily found in the public domain, the general strategies for synthesizing complex steroids and other bufadienolides provide a blueprint for how such a synthesis would be approached. epfl.chcolumbia.edu
A common strategy in steroid synthesis involves the convergent assembly of key fragments. For this compound, this could entail the synthesis of a functionalized steroid nucleus and a separate synthesis of the α-pyrone moiety, followed by their coupling. Retrosynthetic analysis would likely disconnect the molecule at the C17 side chain, allowing for the independent preparation of the steroid core and the lactone ring.
Key Organic Transformations and Reaction Sequences
The construction of the this compound molecule would rely on a series of well-established and powerful organic transformations. organic-chemistry.orgsavemyexams.com These reactions are essential for building the carbon skeleton, introducing functional groups, and controlling stereochemistry.
Key transformations would likely include:
Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for the construction of the six-membered rings of the steroid nucleus, often providing excellent stereocontrol. columbia.edu
Annulation Reactions: Methods like the Robinson annulation are fundamental for building fused ring systems characteristic of steroids.
Alkylation and Acylation Reactions: These are crucial for introducing carbon substituents and the acetyl group at the C3 position.
Oxidation and Reduction Reactions: Selective oxidation and reduction are necessary to install and modify hydroxyl and carbonyl groups at various positions on the steroid core.
Lactone Formation: The synthesis of the α-pyrone ring could be achieved through various methods, including the condensation of a suitable precursor with a two-carbon unit or the modification of a pre-existing lactone.
A hypothetical reaction sequence might involve the construction of a CD-ring fragment, followed by the addition of the B-ring and then the A-ring to complete the tetracyclic core. Subsequent functional group manipulations would then install the necessary hydroxyl and acetyl groups, and the final step would be the attachment of the α-pyrone ring.
| Reaction Type | Purpose in this compound Synthesis | Example Reaction |
| Diels-Alder Cycloaddition | Formation of the C-ring of the steroid nucleus | Reaction of a diene with a dienophile to form a cyclohexene (B86901) derivative |
| Robinson Annulation | Construction of the A-ring onto a B-ring precursor | Michael addition followed by an intramolecular aldol (B89426) condensation |
| Stereoselective Reduction | Setting the stereochemistry of hydroxyl groups | Use of bulky reducing agents like L-selectride |
| Acetylation | Introduction of the acetyl group at C3 | Reaction of the C3-hydroxyl group with acetic anhydride (B1165640) |
| Lactonization | Formation of the α-pyrone ring | Knoevenagel condensation followed by cyclization |
Stereoselective Synthesis Approaches
Controlling the stereochemistry at the multiple chiral centers of this compound is a critical aspect of its total synthesis. semanticscholar.orgwiley.com The specific spatial arrangement of the atoms is essential for its biological activity. Several strategies are employed to achieve high stereoselectivity:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as steroids or terpenes, which already possess some of the required stereocenters.
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can induce enantioselectivity in key bond-forming reactions. rsc.orgnih.gov
Substrate-Controlled Diastereoselection: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions.
Enzymatic Reactions: Biocatalysts, such as enzymes, can offer unparalleled stereoselectivity in certain transformations. nih.govmdpi.com
For instance, the reduction of a ketone to a hydroxyl group can be controlled to yield the desired stereoisomer by selecting the appropriate chiral reducing agent or catalyst. Similarly, in cycloaddition reactions, the use of chiral auxiliaries or catalysts can ensure the formation of the correct enantiomer of the cyclic product.
Design and Chemical Synthesis of this compound Analogues
The development of this compound analogues is crucial for understanding its biological function and for potentially creating new therapeutic agents with improved properties. nih.govresearchgate.net By systematically modifying the structure of the natural product, researchers can probe the importance of different functional groups and structural features for its activity. nih.gov
Structure-Activity Relationship (SAR) Studies through Analogue Synthesis
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds and evaluating their biological activity. researchgate.netchemrxiv.orgrsc.orgemerginginvestigators.org For this compound, SAR studies would focus on how modifications to the steroid backbone, the acetyl group, and the α-pyrone ring affect its cardiotonic and other biological activities.
Key areas of modification for SAR studies include:
The C3 Position: The acetyl group at C3 is a likely starting point for modification. Analogues with different acyl groups, or with the acetyl group removed or replaced by other functionalities, would be synthesized to determine its role in binding and activity.
The Steroid Nucleus: Modifications to the A, B, C, and D rings, such as the introduction or removal of double bonds or hydroxyl groups, can provide insights into the required conformation for activity.
The α-Pyrone Ring: The lactone ring is a hallmark of bufadienolides and is critical for activity. Analogues with modified lactone rings, such as different substituents on the ring or even replacement with other heterocyclic systems, would be synthesized to probe its importance.
| Analogue Type | Modification | Purpose of SAR Study |
| Deacetylated Analogue | Removal of the acetyl group at C3 | To assess the importance of the acetyl group for activity. |
| C-Ring Modified Analogue | Introduction of a double bond in the C-ring | To investigate the influence of steroid core conformation. |
| Lactone Ring Substituted Analogue | Addition of a methyl group to the α-pyrone ring | To probe the steric and electronic requirements of the lactone for binding. |
Rational Design Principles for Modified Structures
The design of new this compound analogues is often guided by rational design principles. nih.gov This involves using knowledge of the target receptor or enzyme, if known, to design molecules that are predicted to have improved binding affinity or selectivity. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of analogues with their biological target and to predict their activity.
Even without a known target structure, rational design can be employed based on existing SAR data. For example, if it is found that a particular region of the molecule is sensitive to steric bulk, new analogues can be designed with smaller or larger substituents in that region to optimize activity.
Novel Synthetic Routes to Diverse Derivatives
The synthesis of a diverse library of this compound analogues requires flexible and efficient synthetic routes. nih.govmdpi.comrsc.orgresearchgate.net Often, a "divergent" synthetic strategy is employed, where a common intermediate is synthesized and then elaborated into a variety of different final products. This is more efficient than synthesizing each analogue from scratch.
For example, a common intermediate with a protected hydroxyl group at C3 could be used to synthesize a range of C3-modified analogues by deprotection and subsequent reaction with different acylating or alkylating agents. Similarly, late-stage functionalization techniques, which allow for the modification of the molecule in the final steps of the synthesis, are valuable for creating diverse derivatives.
Semi-Synthetic Modifications from Naturally Derived Precursors
The development of novel this compound analogues primarily relies on the semi-synthesis from its natural precursor, marinobufagenin (B191785). This approach leverages the readily available and complex stereochemistry of the natural product, which is typically isolated from the parotoid gland secretions of the cane toad, Rhinella marina. acs.orgmdpi.comumons.ac.beresearchgate.net Chemical modifications are strategically applied to the marinobufagenin scaffold to explore structure-activity relationships (SAR) and generate derivatives with potentially altered biological profiles.
Research in this area has focused significantly on modifications at the C-3 hydroxyl group of the steroid A-ring, the very position that is acetylated to form this compound. By replacing the acetyl group with other functionalities, researchers can modulate properties such as lipophilicity, steric bulk, and hydrogen bonding capacity.
A notable example involves the esterification of the C-3 hydroxyl group of marinobufagenin with dicarboxylic acids. In one such synthetic route, marinobufagenin is reacted with suberic anhydride in the presence of 4-(dimethylamino)pyridine (DMAP) to yield marinobufagenin-3-suberate. uq.edu.au A similar strategy can be employed using succinic anhydride to produce marinobufagenin-3-succinate. uq.edu.au These modifications introduce a longer, more flexible chain with a terminal carboxylic acid group at the C-3 position, significantly altering the physicochemical characteristics of the molecule compared to the simple acetate (B1210297) ester of this compound.
Another avenue for generating analogues involves the biotransformation of the natural precursor. While not a purely chemical synthesis, this method uses biological systems to create specific, targeted modifications that can be difficult to achieve through conventional chemistry. For instance, incubation of marinobufagenin with certain bacterial strains, such as Bacillus sp., has been shown to produce hydroxylated derivatives. acs.org Detailed spectroscopic analysis has identified these biotransformation products as 11α-hydroxymarinobufagenin, 12β-hydroxymarinobufagenin, and 17α-hydroxymarinobufagenin. acs.org These reactions introduce new hydroxyl groups onto the steroid core, opening up further possibilities for subsequent semi-synthetic modifications at these new sites.
These semi-synthetic strategies, encompassing both chemical esterification and microbial biotransformation, provide a robust platform for the generation of a diverse library of marinobufagenin derivatives. Each new analogue, including the parent this compound, contributes to a deeper understanding of the structural requirements for biological activity within this class of bufadienolides.
Table of Semi-Synthetic Marinobufogenin Analogues
The following table details the analogues of marinobufogenin created through semi-synthetic modifications of the natural precursor.
| Precursor | Modification Type | Reagent/Method | Resulting Analogue | Reference |
| Marinobufagenin | Chemical Esterification | Suberic Anhydride, DMAP | Marinobufagenin-3-suberate | uq.edu.au |
| Marinobufagenin | Chemical Esterification | Succinic Anhydride | Marinobufagenin-3-succinate | uq.edu.au |
| Marinobufagenin | Microbial Biotransformation | Bacillus sp. CMB-TD29 | 11α-hydroxymarinobufogenin | acs.org |
| Marinobufagenin | Microbial Biotransformation | Bacillus sp. CMB-TD29 | 12β-hydroxymarinobufogenin | acs.org |
| Marinobufagenin | Microbial Biotransformation | Bacillus sp. CMB-TD29 | 17α-hydroxymarinobufogenin | acs.org |
Advanced Analytical and Computational Approaches in Acetylmarinobufogenin Research
Sophisticated Analytical Methodologies for Complex Biological Samples
The detection, identification, and quantification of acetylmarinobufogenin in biological samples such as plasma, urine, or tissue extracts present a significant analytical challenge due to its low concentrations and the presence of numerous interfering substances. mdpi.com To overcome these challenges, researchers employ a suite of high-tech analytical methodologies.
High-resolution mass spectrometry (HRMS) is a cornerstone technique in modern metabolomics, offering the high sensitivity, specificity, and resolving power required for the analysis of complex biological samples. hilarispublisher.commdpi.com Instruments like the Orbitrap™ and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can achieve mass resolutions high enough to distinguish between molecules with the same nominal mass but different elemental compositions. mdpi.combioanalysis-zone.com This capability is critical for the unambiguous identification of this compound in a complex matrix.
Metabolomics studies, which aim to comprehensively profile all small molecules in a biological system, heavily rely on HRMS. nih.govsemanticscholar.org In the context of this compound research, a non-targeted metabolomics approach can be used to identify the compound and its metabolites in biological fluids following exposure. semanticscholar.org This involves comparing the metabolic profiles of control and treated samples to pinpoint unique molecular features corresponding to this compound and its metabolic products. nih.gov The high mass accuracy of HRMS, typically below 5 ppm, allows for the confident assignment of elemental formulas to these features. nih.gov
| Analytical Platform | Key Advantages for this compound Research | Relevant Research Findings |
| LC-HRMS (e.g., Orbitrap, Q-TOF) | High sensitivity and specificity for detecting low-abundance compounds in complex matrices. hilarispublisher.commdpi.com Provides accurate mass measurements for confident formula assignment. bioanalysis-zone.com | Enables the differentiation of this compound from other structurally similar endogenous steroids. Allows for the identification of potential metabolic products through mass-based searching of metabolic databases. |
| Metabolomics (Untargeted) | Provides a comprehensive overview of metabolic changes induced by this compound. semanticscholar.org Can reveal unexpected metabolic pathways affected by the compound. | Can be used to identify biomarkers of exposure or effect in various biological samples like plasma or urine. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation and confirmation of organic molecules, including complex natural products like this compound. nih.govlibretexts.org While HRMS provides information on the elemental composition, NMR reveals the precise arrangement of atoms within the molecule, including stereochemistry.
One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms. However, for a molecule as complex as this compound, two-dimensional (2D) NMR experiments are indispensable. libretexts.org These include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and identifying the location of functional groups.
The application of these advanced NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the identity of this compound and enabling the structural characterization of any novel, related compounds isolated from biological sources. nih.gov
Chromatography is fundamental to the study of this compound, enabling its isolation and purification from natural sources or complex biological mixtures for further analysis. sinobiological.com The choice of chromatographic technique depends on the scale and purpose of the separation.
For the initial purification of this compound from sources like toad venom, silica gel column chromatography is a commonly employed technique. vulcanchem.com This method separates compounds based on their polarity. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) , often in a reversed-phase mode, which separates molecules based on their hydrophobicity and provides higher resolution.
Affinity chromatography represents a more targeted approach. nih.goviitkgp.ac.in Given that bufadienolides are known to bind to the Na+/K+-ATPase, it is conceivable to develop an affinity column where the Na+/K+-ATPase or a specific binding domain is immobilized. researchgate.net This would allow for the highly selective capture of this compound and other related cardiotonic steroids from a crude extract. nih.gov
| Chromatographic Technique | Principle of Separation | Application in this compound Research |
| Silica Gel Column Chromatography | Polarity | Initial purification from crude extracts. vulcanchem.com |
| High-Performance Liquid Chromatography (HPLC) | Hydrophobicity (Reversed-Phase) | High-resolution purification and quantification. |
| Affinity Chromatography | Specific biological interaction (e.g., with Na+/K+-ATPase) | Highly selective isolation from complex mixtures. nih.goviitkgp.ac.in |
| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partition coefficient | Preparative scale purification without a solid stationary phase. rotachrom.com |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Complex Matrices.
Computational Chemistry and Molecular Modeling Studies
Computational approaches are invaluable for understanding the molecular basis of this compound's biological activity, providing insights that are often difficult to obtain through experimental methods alone.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its target protein. rjpharmacognosy.ir For this compound, the primary target is believed to be the Na+/K+-ATPase, a transmembrane ion pump. researchgate.netnih.govnih.gov Docking studies can be performed to model the interaction of this compound with the known binding site for cardiotonic steroids on the Na+/K+-ATPase. researchgate.net
These in silico experiments can:
Predict the binding energy of the interaction, providing an estimate of the binding affinity.
Identify the key amino acid residues in the binding pocket that interact with this compound.
Elucidate the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
By comparing the docking poses and interaction patterns of this compound with those of other known Na+/K+-ATPase inhibitors, researchers can gain insights into the structural determinants of its inhibitory activity.
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of this compound and the dynamics of its binding to a target protein over time. dovepress.comnih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of how the system evolves. illinois.edu
In the context of this compound research, MD simulations can be used to:
Analyze the conformational landscape of the isolated molecule, identifying its preferred shapes in solution.
Simulate the binding process of this compound to the Na+/K+-ATPase, revealing the pathway and mechanism of association.
Assess the stability of the docked this compound-protein complex, providing insights into the residence time of the ligand in the binding site. researchgate.net
Calculate the free energy of binding, offering a more rigorous prediction of binding affinity than docking alone.
These simulations are computationally intensive but offer a powerful means to understand the atomistic details of this compound's interaction with its biological target, complementing and guiding experimental studies.
| Computational Technique | Purpose | Application to this compound |
| Molecular Docking | Predicts binding pose and affinity of a ligand to a receptor. rjpharmacognosy.ir | Modeling the interaction of this compound with the Na+/K+-ATPase binding site. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. dovepress.comnih.govnih.gov | Analyzing conformational changes, binding stability, and the dynamics of this compound's interaction with its target. illinois.eduresearchgate.net |
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations have become an indispensable tool for understanding the intricate mechanisms of action of bioactive compounds like this compound at a molecular level. rsc.orgnih.govchemrxiv.orgfrontiersin.org These computational methods, rooted in the principles of quantum mechanics, allow researchers to model and predict the behavior of molecules, providing insights that are often difficult or impossible to obtain through experimental means alone. nih.govnih.gov
One of the primary applications of quantum chemistry in this compound research is the elucidation of its interaction with its biological targets, most notably the Na+/K+-ATPase. By calculating the electronic structure and energy of this compound and the amino acid residues in the binding pocket of the enzyme, researchers can predict the most stable binding conformations and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern this interaction. acs.org Density Functional Theory (DFT) is a particularly popular quantum chemical method for such studies, offering a good balance between computational cost and accuracy. researchgate.netnih.govnih.govaps.org DFT calculations can provide detailed information about the electron distribution and electrostatic potential of this compound, which are crucial for understanding its binding affinity and specificity. nih.govyoutube.com
Furthermore, quantum chemical calculations can be used to investigate the reaction mechanisms of this compound's metabolic transformations. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the transition states and intermediates involved, and calculate the activation energies for different possible pathways. chemrxiv.orgnih.gov This information is vital for understanding how this compound is metabolized in the body and for predicting potential metabolites.
The insights gained from quantum chemical calculations are not only of fundamental scientific interest but also have practical implications for drug design and development. rsc.org By understanding the structure-activity relationships of this compound at a quantum mechanical level, it may be possible to design new analogs with improved potency, selectivity, and pharmacokinetic properties. For instance, calculations could guide the modification of specific functional groups on the this compound scaffold to enhance its binding to Na+/K+-ATPase or to alter its metabolic stability.
Machine Learning Applications in Predicting Biological Activity and Target Interactions
In recent years, machine learning (ML) has emerged as a powerful tool in drug discovery and development, with significant applications in predicting the biological activity and target interactions of compounds like this compound. nih.govresearchgate.netuminho.ptnih.gov These artificial intelligence-based approaches can analyze vast datasets of chemical structures and biological activities to identify complex patterns and build predictive models. nih.govresearchgate.net
One of the most common applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models are mathematical equations that correlate the chemical structure of a molecule with its biological activity. nih.gov In the case of this compound and other cardiotonic steroids, QSAR models can be trained on a dataset of known Na+/K+-ATPase inhibitors to predict the inhibitory activity of new, untested compounds. acs.orgnih.gov These models typically use a set of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, as input features. nih.gov
Various ML algorithms can be employed to build QSAR models, including linear regression, random forests, support vector machines, and deep neural networks. uminho.ptnih.gov Automated machine learning (autoML) platforms are also being increasingly used to streamline the process of model development and selection. nih.gov The performance of these models is typically evaluated using metrics such as the coefficient of determination (R²), which measures how well the model's predictions correlate with the experimental data. nih.gov For instance, a random forest regression model for predicting the activity of aromatase inhibitors achieved an R² value of 0.84, indicating a high level of predictive accuracy. nih.gov
Beyond predicting biological activity, ML models can also be used to predict the potential targets of a compound. This is particularly useful for identifying off-target effects or for drug repurposing. By training a model on a large database of compounds with known targets, it is possible to predict the probability that a new compound, such as an this compound analog, will interact with a particular protein.
The application of ML in this compound research is still in its early stages, but it holds great promise for accelerating the discovery and development of new therapeutic agents. By combining the predictive power of ML with experimental validation, researchers can more efficiently screen large compound libraries, prioritize candidates for further testing, and ultimately design safer and more effective drugs. researchgate.netresearchgate.net
Bioinformatics and Omics Data Integration for Systems-Level Understanding
The advent of high-throughput omics technologies, such as transcriptomics and proteomics, has revolutionized our ability to study the complex biological effects of compounds like this compound. nih.govpharmalex.com However, the massive datasets generated by these technologies require sophisticated bioinformatics tools and data integration strategies to extract meaningful biological insights. nih.govfrontiersin.org A systems-level understanding of how this compound perturbs cellular networks can be achieved by integrating and analyzing multi-omics data. nih.govscielo.br
The integration of different omics datasets, such as genomics, transcriptomics, and proteomics, provides a more holistic view of the cellular response to this compound. nih.govpharmalex.com For example, combining transcriptomic data (measuring changes in gene expression) with proteomic data (measuring changes in protein abundance) can reveal how changes at the transcriptional level translate to the functional protein level. nih.gov Several bioinformatics tools and platforms have been developed to facilitate the integration and visualization of multi-omics data, such as TrackViewer and motifStack. frontlinegenomics.com
Furthermore, integrating omics data with existing biological knowledge, such as protein-protein interaction networks and metabolic pathways, can help to elucidate the mechanisms of action of this compound. scielo.brnih.gov By mapping the differentially expressed genes or proteins onto these networks, researchers can identify key pathways and biological processes that are affected by the compound.
Transcriptomic and Proteomic Analyses in Response to this compound
Transcriptomic and proteomic analyses are powerful tools for investigating the global changes in gene and protein expression induced by this compound. These approaches provide a comprehensive snapshot of the cellular response, allowing researchers to identify key signaling pathways and molecular targets.
Transcriptomic studies, typically performed using RNA sequencing (RNA-seq), measure the abundance of all RNA transcripts in a cell or tissue. nih.gov By comparing the transcriptomes of cells treated with this compound to untreated controls, researchers can identify differentially expressed genes (DEGs). These DEGs can provide clues about the biological processes that are perturbed by the compound. For example, a study on the effects of bufadienolides on cancer cells used COMPARE analyses to correlate the IC50 values of the compounds with the transcriptome-wide mRNA expression of the NCI cell lines. iiarjournals.orgiiarjournals.org This approach helped to identify genes that may determine cellular sensitivity or resistance to these compounds. iiarjournals.org
Proteomic studies, on the other hand, focus on the large-scale analysis of proteins. nih.gov Using techniques such as mass spectrometry, researchers can identify and quantify thousands of proteins in a sample. nih.gov Proteomic analysis can reveal changes in protein expression, post-translational modifications, and protein-protein interactions in response to this compound. This information is complementary to transcriptomic data and can provide a more direct link to cellular function. For instance, proteomic profiling of different cancer types has helped to identify protein signatures and signaling pathways associated with tumor growth and progression. nih.gov
The data generated from transcriptomic and proteomic analyses can be further analyzed using a variety of bioinformatics tools. Gene Ontology (GO) and pathway enrichment analyses are commonly used to identify the biological processes and signaling pathways that are over-represented in the list of DEGs or differentially expressed proteins. frontiersin.org This can help to provide a more holistic understanding of the mechanisms of action of this compound.
Systems Biology Approaches for Network Perturbation Analysis
Systems biology approaches aim to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. scielo.br In the context of this compound research, these approaches can be used to analyze how the compound perturbs cellular networks and to identify the key nodes and pathways that are affected.
One common approach in systems biology is the use of network analysis. scielo.br Biological networks, such as protein-protein interaction networks and gene regulatory networks, can be used to model the complex relationships between different molecules in a cell. scielo.brresearchgate.net By mapping the transcriptomic or proteomic data onto these networks, researchers can identify modules of highly interconnected genes or proteins that are co-regulated in response to this compound. scielo.br
Furthermore, the integration of multi-omics data into network models can provide a more comprehensive and accurate picture of the cellular response to this compound. nih.gov For example, combining transcriptomic and proteomic data can help to refine the structure of gene regulatory networks and to identify feedback loops and other complex regulatory mechanisms. frontiersin.orgembopress.org
Ultimately, systems biology approaches provide a powerful framework for understanding the complex and multifaceted effects of this compound on living organisms. By taking a holistic view of the cellular response, these approaches can help to identify new therapeutic targets, to predict the efficacy and toxicity of this compound and its analogs, and to pave the way for the development of more effective and personalized medicines. frontiersin.orgfrontiersin.org
Future Directions and Emerging Research Avenues for Acetylmarinobufogenin
Exploration of Undiscovered Biological Targets and Pathways
The primary recognized mechanism of action for bufadienolides like acetylmarinobufogenin is the inhibition of the Na+/K+ ATPase enzyme, which leads to an increase in intracellular calcium and enhanced cardiac muscle contractility. nih.gov While this interaction is central to its cardiotonic effects, there is a growing need to explore other potential biological targets and signaling pathways to fully comprehend its diverse physiological effects, including its cytotoxic properties against cancer cells. researchgate.net
Future research should focus on identifying and validating novel molecular targets. The antineoplastic effects of related bufadienolides, such as arenobufagin (B1667589), have been linked to the inhibition of the PI3K/Akt/mTOR pathway, which induces crosstalk between apoptosis and autophagy. researchgate.net This suggests that this compound may also modulate this critical cell survival pathway, a hypothesis that warrants rigorous investigation. Furthermore, the broad spectrum of reported effects for bufadienolides, including neurotoxic, cholinemimetic, and anaesthetic activities, points towards interactions with a wider range of cellular targets than currently known. researchgate.net It has been proposed that the structural diversity of bufadienolides could allow them to interfere with a wider subset of Na+/K+-ATPase isoforms, an area that remains largely unexplored. researchgate.net
Systematic screening using high-throughput technologies against panels of receptors, enzymes, and ion channels could reveal previously unknown interactions. Techniques like UPLC-MS and NMR can be used for detailed metabolome mapping to understand the broader physiological impact. nih.govmdpi.com
| Potential Target/Pathway | Hypothesized Effect of Modulation | Rationale for Exploration |
| PI3K/Akt/mTOR Pathway | Induction of apoptosis and autophagy in cancer cells | The related compound arenobufagin inhibits this pathway, suggesting a class effect for bufadienolides. researchgate.net |
| Specific Na+/K+ ATPase Isoforms | Tissue-selective therapeutic or toxic effects | The existence of multiple isoforms presents an opportunity for developing isoform-specific drugs with improved safety profiles. researchgate.net |
| Voltage-gated Calcium Channels | Alteration of cellular excitability and neurotransmission | Could explain the observed neurotoxic and myotoxic effects of the broader bufadienolide class. researchgate.net |
| Inflammatory Signaling Pathways (e.g., NF-κB) | Anti-inflammatory and antirheumatic effects | The reported antirheumatic action of related compounds suggests modulation of inflammatory cascades. nih.gov |
| Steroid Hormone Receptors | Endocrine-modulating activities | The steroidal backbone of this compound suggests a potential for cross-reactivity with nuclear hormone receptors. |
Development of Novel and Efficient Synthetic Strategies
The structural complexity of this compound presents a significant challenge for chemical synthesis. While total synthesis of natural products has long been a driver for developing new chemical reactions, future efforts must prioritize efficiency, cost-effectiveness, and environmental sustainability. sotelolab.esuchicago.edu Modern synthetic strategies offer powerful tools to achieve these goals.
Furthermore, strategies developed for other complex natural products, such as terpenoids, could be adapted. uchicago.eduuchicago.edu This includes the development of ambitious cyclization strategies to rapidly construct the multiple rings and stereocenters of the molecule. uchicago.edu The goal is to move beyond traditional, linear synthetic routes towards more convergent and atom-economical approaches.
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste, time-saving. sotelolab.es | Rapid construction of the heterocyclic lactone ring and its attachment to the steroid core. |
| Asymmetric Catalysis | High stereocontrol, enabling the synthesis of a single enantiomer. uchicago.edu | Precise installation of the multiple stereocenters in the steroid nucleus. |
| Late-Stage Functionalization | Modification of a common, complex intermediate to produce various analogs. | Efficiently creating derivatives of this compound to explore structure-activity relationships. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Overcoming challenges associated with hazardous reagents or unstable intermediates in a scalable manner. |
| Biocatalysis | High selectivity and mild reaction conditions. | Employing enzymes for specific transformations, such as stereoselective hydroxylations or acetylation. |
Deeper Elucidation of Biosynthetic Regulatory Mechanisms
The precise enzymatic steps and regulatory networks governing the biosynthesis of this compound in organisms like toads remain poorly understood. researchgate.net It is generally accepted that its production involves steroid and terpenoid backbone biosynthesis pathways. researchgate.net However, the specific enzymes responsible for the key transformations—including the formation of the pyrone ring and the final acetylation of the marinobufogenin precursor—have not been fully characterized.
One intriguing hypothesis is that animals may store bufadienolides as conjugated, less active "bufotoxins" to prevent self-poisoning. researchgate.net Upon secretion, these precursors could be converted into their active "bufogenin" forms through enzymatic catalysis. researchgate.net Future research must focus on identifying these enzymes and the genetic and environmental factors that regulate their expression.
Elucidating these pathways could have significant biotechnological applications, potentially enabling the heterologous production of this compound in microbial or plant-based systems. This would provide a sustainable and scalable alternative to extraction from animal sources.
| Research Question | Proposed Investigative Approach | Potential Outcome |
| What are the key enzymes in the this compound biosynthetic pathway? | Transcriptomic and proteomic analysis of toad venom glands; functional characterization of candidate enzymes. | Identification of genes for heterologous expression and biotechnological production. |
| How is the pathway regulated? | Genomic analysis to identify regulatory elements; studying the effect of environmental stressors on toxin production. researchgate.net | Understanding how to manipulate production for higher yields. |
| Is there a precursor storage system (e.g., bufotoxins)? | Metabolomic profiling (LC-MS/MS) of venom and tissue to identify conjugated forms. researchgate.net | Insight into the mechanism of toxin storage and activation. researchgate.net |
| What is the evolutionary origin of the pathway? | Comparative genomics across different toad species. researchgate.net | Understanding the diversification of chemical defenses in amphibians. |
Integration of Multiscale Computational and Experimental Approaches
The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research into this compound. nih.govresearchgate.net Multiscale computational methods can provide insights at resolutions that are difficult to achieve through experimentation alone, from the quantum behavior of electrons in a chemical bond to the dynamics of the molecule within a biological system. mdpi.com
At the molecular level, methods like Density Functional Theory (DFT) and Ab initio Molecular Dynamics (AIMD) can be used to investigate the electronic structure and reactivity of this compound. rsc.org This knowledge can help rationalize its binding mechanism to Na+/K+ ATPase and guide the design of more potent and selective analogs. Molecular dynamics (MD) simulations can predict how the molecule interacts with and permeates cell membranes, and how it binds to the active sites of potential protein targets. researchgate.net
These in silico predictions must be tightly integrated with experimental work. For example, computational predictions of binding affinity can be tested experimentally using techniques like surface plasmon resonance or isothermal titration calorimetry. Hypothesized metabolic pathways can be verified using advanced mass spectrometry and NMR techniques. nih.gov This iterative cycle of prediction and validation will be crucial for efficiently navigating the vast chemical and biological space surrounding this compound.
| Research Area | Computational Method | Experimental Validation | Objective |
| Target Binding Analysis | Molecular Docking, Molecular Dynamics (MD) | X-ray Crystallography, Isothermal Titration Calorimetry (ITC) | To predict and confirm the binding mode and affinity of this compound to known and novel protein targets. researchgate.net |
| Mechanism of Action | Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme kinetics assays, cell-based signaling assays | To elucidate the detailed molecular mechanism of target modulation (e.g., enzyme inhibition). researchgate.net |
| Structure-Activity Relationship (SAR) | 3D-QSAR, Free Energy Perturbation (FEP) | Synthesis and biological testing of designed analogs | To rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties. |
| Biosynthesis Pathway Elucidation | Genomic analysis, metabolic network modeling | Gene knockout/overexpression, isotopic labeling studies | To map the complete biosynthetic pathway and its regulatory network. researchgate.net |
| Membrane Interaction | Coarse-Grained MD, All-Atom MD | Liposome permeability assays, solid-state NMR | To understand how this compound crosses biological membranes and its potential for non-specific effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
